

2-Chloro-5-ethoxypyridine CAS number 856851-48-4

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Compound of Interest

Compound Name: 2-Chloro-5-ethoxypyridine

CAS No.: 856851-48-4

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An In-depth Technical Guide to **2-Chloro-5-ethoxypyridine** (CAS: 856851-48-4) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis. We will explore the core attributes of **2-Chloro-5-ethoxypyridine**, from its fundamental properties to its application in sophisticated chemical transformations, providing field-proven insights into its handling and strategic utilization.

Introduction and Strategic Importance

2-Chloro-5-ethoxypyridine is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in medicinal chemistry.^[1] Its structure, featuring a pyridine core with a strategically placed chlorine atom and an ethoxy group, offers a unique combination of reactivity and structural properties. The chlorine at the 2-position is activated towards nucleophilic substitution and is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The ethoxy group at the 5-position

modulates the electronic properties and lipophilicity of the molecule, influencing its reactivity and the physiological properties of its downstream derivatives. This guide provides an in-depth examination of its synthesis, reactivity, and application, designed to empower chemists to leverage this versatile intermediate effectively.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key identifiers and properties for **2-Chloro-5-ethoxypyridine** are summarized below.

Property	Value	Source(s)
CAS Number	856851-48-4	[2][3]
Molecular Formula	C ₇ H ₈ ClNO	[1][2][3]
Molecular Weight	157.6 g/mol	[2]
IUPAC Name	2-chloro-5-ethoxypyridine	[2][3]
SMILES	<chem>CCOC1=CN=C(C=C1)Cl</chem>	[2]
InChI Key	JFVNXBTYLCBJFU-UHFFFAOYSA-N	[2]
Physical Form	Solid or liquid	

Synthesis and Purification Protocol

The most direct and common synthesis of **2-Chloro-5-ethoxypyridine** proceeds via a Williamson ether synthesis, starting from the commercially available 2-Chloro-5-hydroxypyridine. This method is efficient and scalable, making it suitable for both laboratory and potential pilot-scale production.

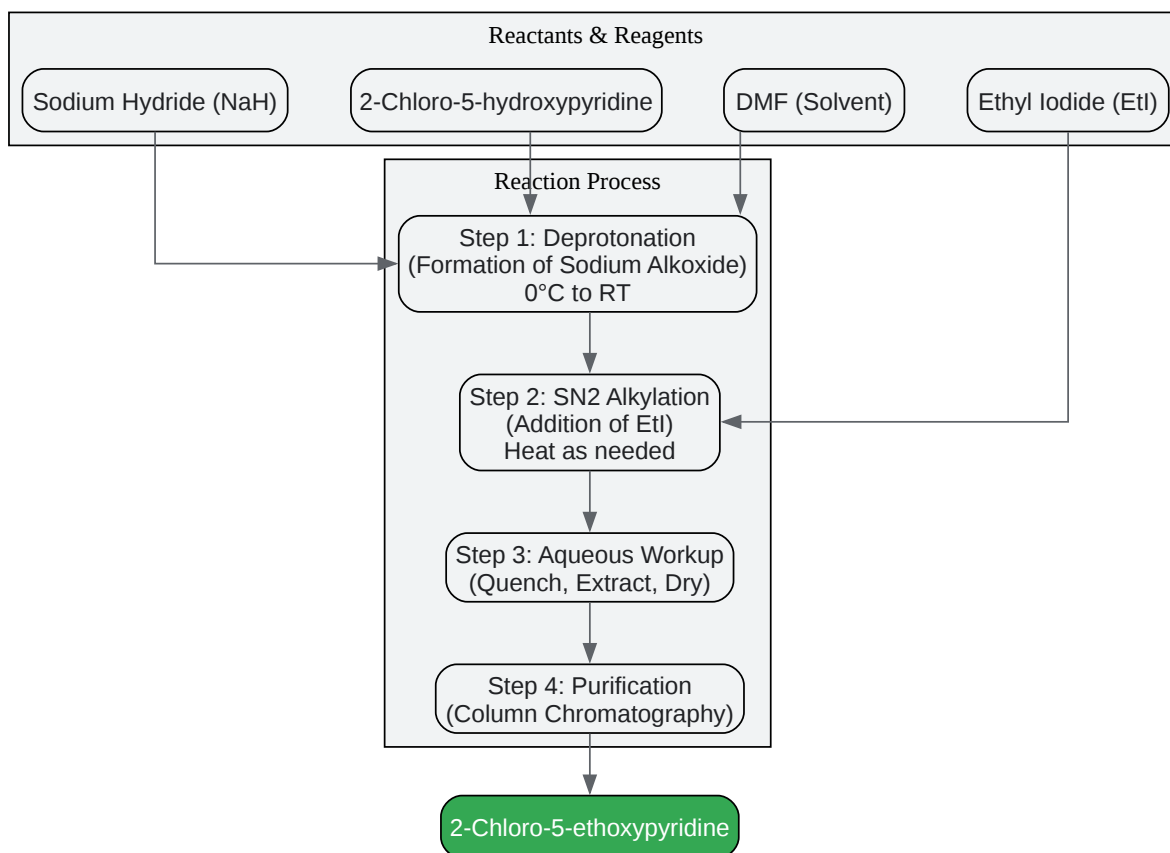
Rationale Behind Experimental Choices:

- **Base Selection (Sodium Hydride):** 2-Chloro-5-hydroxypyridine possesses a phenolic-like hydroxyl group.[4] A strong, non-nucleophilic base is required to deprotonate this group efficiently to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice

as it irreversibly deprotonates the alcohol, driving the reaction forward by producing hydrogen gas, which evolves from the reaction mixture.

- **Reagent (Ethyl Iodide or Bromide):** A suitable ethylating agent is required. Ethyl iodide is often preferred due to the higher reactivity of the C-I bond compared to the C-Br bond in S_N2 reactions, though ethyl bromide can also be used, sometimes requiring slightly harsher conditions.
- **Solvent (DMF):** A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the reactants, including the intermediate sodium salt, and its high boiling point allows for heating to increase the reaction rate without significant solvent loss.

Experimental Workflow: Synthesis of 2-Chloro-5-ethoxypyridine



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Caption: Workflow for the synthesis of **2-Chloro-5-ethoxypyridine**.

Step-by-Step Laboratory Protocol:

- Step 1: Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.^[5]

- Step 2: Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of 2-chloro-5-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise, ensuring the internal temperature does not rise significantly.[5] After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen gas evolution ceases.
- Step 3: Alkylation: Add ethyl iodide (or ethyl bromide, 1.2 equivalents) to the reaction mixture. The reaction may be heated (e.g., to 50-70°C) to ensure completion, monitored by Thin Layer Chromatography (TLC).
- Step 4: Workup: Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water. Dilute with additional water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Step 5: Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure **2-Chloro-5-ethoxypyridine**.

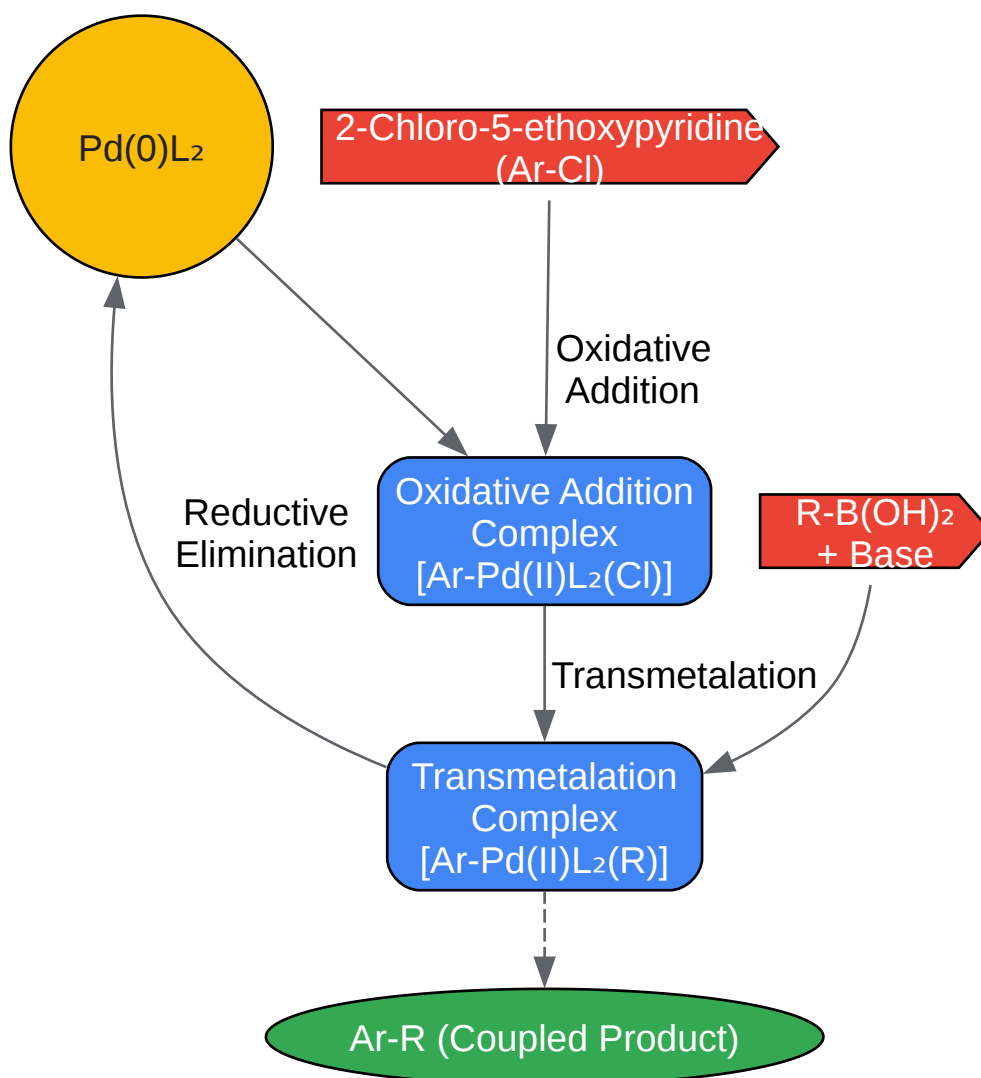
Chemical Reactivity and Key Transformations

The synthetic utility of **2-Chloro-5-ethoxypyridine** lies in the reactivity of the C-Cl bond at the 2-position of the pyridine ring. This position is electronically activated, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, widely used to construct biaryl and heteroaryl-aryl structures.[6] **2-Chloro-5-ethoxypyridine** can be effectively coupled with various aryl, heteroaryl, or vinyl boronic acids or esters.

Mechanistic Rationale: The reaction is catalyzed by a Palladium(0) species, which undergoes oxidative addition into the C-Cl bond.[7] This is followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

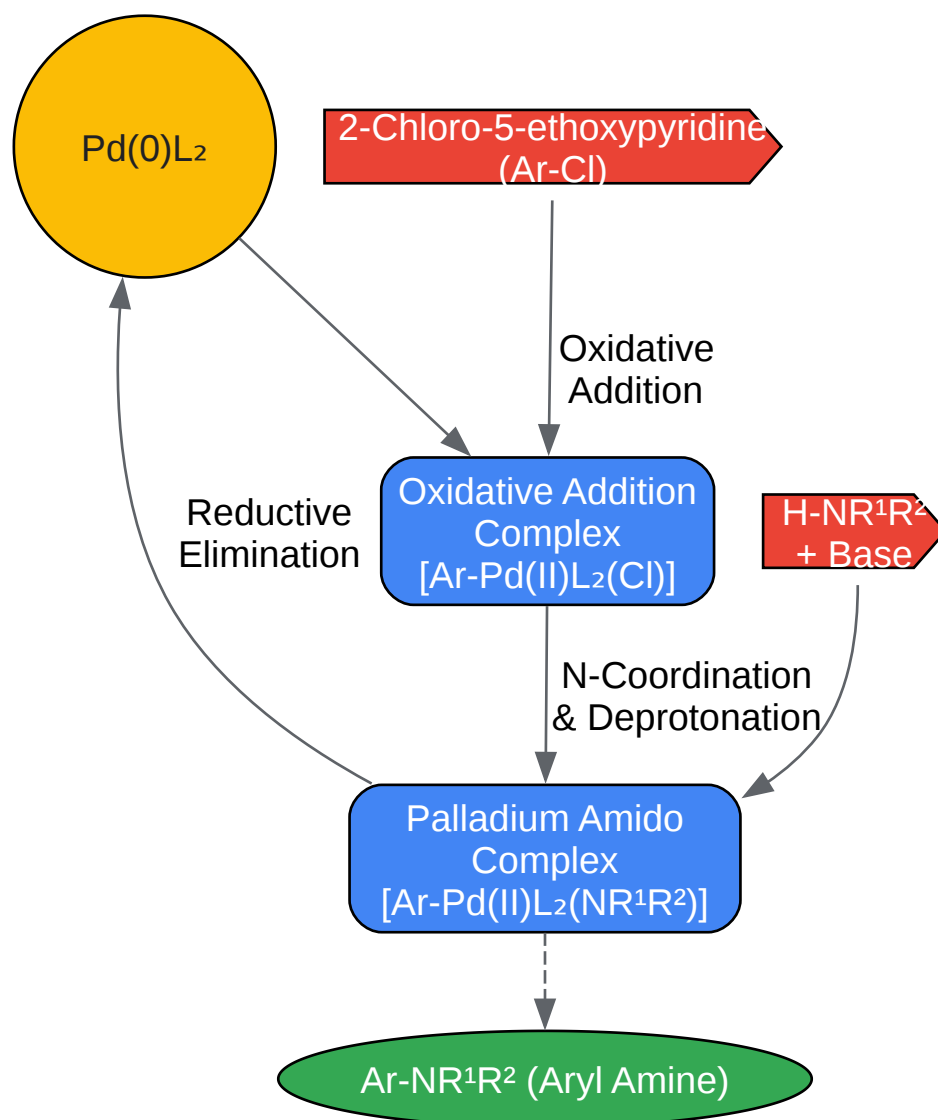
B. Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool.[8]

[9] This reaction couples **2-Chloro-5-ethoxypyridine** with a wide range of primary and secondary amines, amides, or other nitrogen nucleophiles.

Mechanistic Rationale: Similar to the Suzuki coupling, the catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[10] The coordinated amine is then deprotonated by a strong, non-nucleophilic base (e.g., NaOt-Bu), leading to the formation of a palladium-amido complex. Reductive elimination from this complex forms the desired C-N bond

and regenerates the active catalyst.[10][11] The choice of phosphine ligand is critical and often requires bulky, electron-rich ligands to facilitate the reaction, especially with less reactive aryl chlorides.[10]



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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[12] **2-Chloro-5-ethoxypyridine** serves as a key intermediate for introducing the 5-ethoxypyridine motif into larger, more complex molecules. This moiety can act as a

hydrogen bond acceptor (via the pyridine nitrogen) and its ethoxy group can engage in hydrophobic interactions within a biological target's binding pocket.

For instance, related structures are used in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. A recent study on monocarboxylate transporter 4 (MCT4) inhibitors, which are relevant in oncology, utilized a 5-ethoxyquinoline sulfonamide fragment, highlighting the value of the ethoxy-substituted aromatic core in modulating biological activity.[13] The ability to functionalize the 2-position of **2-Chloro-5-ethoxypyridine** via robust cross-coupling chemistry allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As with all chlorinated organic compounds, appropriate safety precautions must be taken when handling **2-Chloro-5-ethoxypyridine**. While specific toxicity data for this compound is limited, data from structurally related compounds provide guidance.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[16] Avoid contact with skin and eyes.[14]
- Hazards: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

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